1-(3-Chlorophenylamino)-4-phenylphthalazine
1-(3-Chlorophenylamino)-4-phenylphthalazine
N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine is a ring assembly and a member of pyridazines.
Brand Name:
Vulcanchem
CAS No.:
78351-75-4
VCID:
VC0536484
InChI:
InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24)
SMILES:
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl
Molecular Formula:
C20H14ClN3
Molecular Weight:
331.8 g/mol
1-(3-Chlorophenylamino)-4-phenylphthalazine
CAS No.: 78351-75-4
Inhibitors
VCID: VC0536484
Molecular Formula: C20H14ClN3
Molecular Weight: 331.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 78351-75-4 |
---|---|
Product Name | 1-(3-Chlorophenylamino)-4-phenylphthalazine |
Molecular Formula | C20H14ClN3 |
Molecular Weight | 331.8 g/mol |
IUPAC Name | N-(3-chlorophenyl)-4-phenylphthalazin-1-amine |
Standard InChI | InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24) |
Standard InChIKey | CEHQLKSLMFIHBF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl |
Appearance | Solid powder |
Description | N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine is a ring assembly and a member of pyridazines. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MY 5445; MY5445; MY-5445 |
Reference | 1: Souness JE, Brazdil R, Diocee BK, Jordan R. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, MY-5445, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine. Br J Pharmacol. 1989 Nov;98(3):725-34. PubMed PMID: 2480168; PubMed Central PMCID: PMC1854783. 2: Zurbonsen K, Michel A, Vittet D, Bonnet PA, Chevillard C. Dissociation between phosphodiesterase inhibition and antiproliferative effects of phosphodiesterase inhibitors on the Dami cell line. Biochem Pharmacol. 1997 Apr 25;53(8):1141-7. PubMed PMID: 9175719. 3: Duarte ID, Ferreira SH. L-NAME causes antinociception by stimulation of the arginine-NO-cGMP pathway. Mediators Inflamm. 2000;9(1):25-30. PubMed PMID: 10877451; PubMed Central PMCID: PMC1781740. 4: Ito M, Nishikawa M, Fujioka M, Miyahara M, Isaka N, Shiku H, Nakano T. Characterization of the isoenzymes of cyclic nucleotide phosphodiesterase in human platelets and the effects of E4021. Cell Signal. 1996 Dec;8(8):575-81. PubMed PMID: 9115850. 5: Duarte ID, Ferreira SH. The molecular mechanism of central analgesia induced by morphine or carbachol and the L-arginine-nitric oxide-cGMP pathway. Eur J Pharmacol. 1992 Oct 6;221(1):171-4. PubMed PMID: 1333972. 6: Messina E, Lupi F, Barile L, Giacomello A. Cyclic nucleotides and neuroblastoma differentiation. Nucleosides Nucleotides Nucleic Acids. 2004 Oct;23(8-9):1551-4. PubMed PMID: 15571296. 7: Radomski MW, Palmer RM, Moncada S. The role of nitric oxide and cGMP in platelet adhesion to vascular endothelium. Biochem Biophys Res Commun. 1987 Nov 13;148(3):1482-9. PubMed PMID: 2825688. 8: Ferreira SH, Duarte ID, Lorenzetti BB. The molecular mechanism of action of peripheral morphine analgesia: stimulation of the cGMP system via nitric oxide release. Eur J Pharmacol. 1991 Aug 16;201(1):121-2. PubMed PMID: 1665419. 9: Wu CC, Ko FN, Kuo SC, Lee FY, Teng CM. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase. Br J Pharmacol. 1995 Oct;116(3):1973-8. PubMed PMID: 8640334; PubMed Central PMCID: PMC1908948. 10: Petritsch C, Woscholski R, Edelmann HM, Ballou LM. Activation of p70 S6 kinase and erk-encoded mitogen-activated protein kinases is resistant to high cyclic nucleotide levels in Swiss 3T3 fibroblasts. J Biol Chem. 1995 Nov 3;270(44):26619-25. PubMed PMID: 7592886. 11: Duarte ID, dos Santos IR, Lorenzetti BB, Ferreira SH. Analgesia by direct antagonism of nociceptor sensitization involves the arginine-nitric oxide-cGMP pathway. Eur J Pharmacol. 1992 Jul 7;217(2-3):225-7. PubMed PMID: 1330593. 12: Ferreira SH, Duarte ID, Lorenzetti BB. Molecular base of acetylcholine and morphine analgesia. Agents Actions Suppl. 1991;32:101-6. PubMed PMID: 1676874. 13: Akamatsu N, Inenaga K, Yamashita H. Inhibitory effects of natriuretic peptides on vasopressin neurons mediated through cGMP and cGMP-dependent protein kinase in vitro. J Neuroendocrinol. 1993 Oct;5(5):517-22. PubMed PMID: 8680419. 14: Lanza F, Beretz A, Stierlé A, Corre G, Cazenave JP. Cyclic nucleotide phosphodiesterase inhibitors prevent aggregation of human platelets by raising cyclic AMP and reducing cytoplasmic free calcium mobilization. Thromb Res. 1987 Mar 1;45(5):477-84. PubMed PMID: 3035738. |
PubChem Compound | 1348 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume